molecular formula C11H15N3O3 B3059922 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid CAS No. 1439896-48-6

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B3059922
CAS No.: 1439896-48-6
M. Wt: 237.25
InChI Key: XFRWMZXFRKENIT-UHFFFAOYSA-N
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Description

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a tetrahydro-2H-pyran-4-ylmethylamino substituent at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring. This compound is of interest in medicinal chemistry due to the pyrimidine scaffold's prevalence in bioactive molecules, particularly kinase inhibitors and antiviral agents .

Properties

IUPAC Name

2-(oxan-4-ylmethylamino)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-10(16)9-6-13-11(14-7-9)12-5-8-1-3-17-4-2-8/h6-8H,1-5H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRWMZXFRKENIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147219
Record name 5-Pyrimidinecarboxylic acid, 2-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439896-48-6
Record name 5-Pyrimidinecarboxylic acid, 2-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439896-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 2-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

It is suggested that it may be used in the synthesis of potential histone deacetylase (hdac) inhibitors. HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.

Biochemical Pathways

The compound may affect the histone acetylation-deacetylation pathway. By inhibiting HDACs, it could disrupt the balance between acetylation and deacetylation of histones. This could affect various downstream processes, including gene expression, protein function, and cell behavior. The specific effects would depend on the particular genes and proteins involved.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a HDAC inhibitor, potential effects could include changes in gene expression, induction of cell cycle arrest, promotion of cellular differentiation, and initiation of apoptosis.

Biological Activity

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid (CAS No. 1439896-48-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, toxicological data, and relevant research findings.

  • Molecular Formula : C11_{11}H15_{15}N3_3O3_3
  • Molecular Weight : 237.26 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a tetrahydro-2H-pyran moiety, which may influence its biological properties.

Pharmacological Activity

Research into the pharmacological activity of this compound has indicated several potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties by targeting specific enzymes in bacterial pathways, such as the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis .
  • Cytotoxicity : In vitro studies have shown that related pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the pyrimidine ring can enhance cytotoxicity .
  • CB2 Receptor Agonism : Some derivatives of pyrimidines have been identified as selective CB2 receptor agonists, suggesting potential use in treating inflammatory and neuropathic pain . While specific data on the CB2 activity of this compound is limited, it may share similar properties.

Toxicological Profile

The safety data sheet for this compound indicates that acute toxicity data is not available; however, it is classified as an irritant under certain conditions . Further studies are needed to fully elucidate its toxicological profile.

Case Studies and Research Findings

  • In Vitro Studies : A series of synthesized compounds based on the pyrimidine structure were tested for antibacterial activity against Burkholderia pseudomallei. These studies demonstrated promising results in inhibiting bacterial growth and stabilizing protein interactions, which are critical for developing new antibiotics .
  • Cytotoxicity Assays : Various analogs have been evaluated for their anticancer properties. For instance, compounds with structural similarities have shown IC50 values indicating significant cytotoxicity against cancer cell lines, suggesting that further exploration of this compound could yield effective anticancer agents .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against bacterial enzymes
CytotoxicitySignificant effects on cancer cell lines
CB2 Receptor AgonismPossible analgesic properties
ToxicityClassified as an irritant; further studies needed

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group participates in esterification and hydrolysis reactions. For example:

  • Esterification : Reacting with methanol under acidic conditions forms the methyl ester derivative. This reaction is reversible under basic hydrolysis.

  • Hydrolysis : Alkaline conditions (e.g., NaOH/EtOH) regenerate the carboxylic acid from its ester derivatives.

Reaction Type Conditions Reagents Product
EsterificationH₂SO₄, refluxMethanolMethyl 2-[(THP-4-ylmethyl)amino]pyrimidine-5-carboxylate
HydrolysisNaOH (1M), ethanol, 80°C-Regenerated carboxylic acid

Amide Bond Formation

The carboxylic acid reacts with amines to form amides, often using coupling agents like HATU or EDCI:

  • Amidation : Reaction with primary/secondary amines (e.g., NH₂OTHP) in DMF with DIPEA yields hydroxamic acid derivatives .

Reaction Type Conditions Reagents Product
Amide CouplingHATU, DIPEA, DMF, RTNH₂OTHP2-[(THP-4-ylmethyl)amino]pyrimidine-5-hydroxamic acid

Nucleophilic Aromatic Substitution (SₙAr)

The pyrimidine ring undergoes SₙAr reactions at electron-deficient positions (e.g., C-4 or C-6):

  • Chlorination : Treatment with POCl₃ introduces chlorine at C-4, enhancing reactivity for subsequent substitutions .

Reaction Type Conditions Reagents Product
ChlorinationPOCl₃, reflux-4-Chloro-2-[(THP-4-ylmethyl)amino]pyrimidine-5-carboxylic acid

Oxidation and Reduction

  • Oxidation : The THP ring’s ether oxygen can undergo oxidation with mCPBA to form sulfoxides, though this is less common.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitriles or alkenes in synthetic intermediates .

Functionalization of the Amino Group

The secondary amine in the THP-methylamino side chain reacts with:

  • Acylation : Acetic anhydride in pyridine forms acetylated derivatives .

  • Alkylation : Alkyl halides (e.g., methyl iodide) in basic conditions yield tertiary amines.

Reaction Type Conditions Reagents Product
AcylationAc₂O, pyridine, reflux-N-Acetyl-2-[(THP-4-ylmethyl)amino]pyrimidine-5-carboxylic acid
AlkylationK₂CO₃, DMF, RTMethyl iodideN-Methyl-2-[(THP-4-ylmethyl)amino]pyrimidine-5-carboxylic acid

Metal-Catalyzed Cross-Couplings

The pyrimidine ring participates in Suzuki-Miyaura or Sonogashira couplings when halogenated:

  • Suzuki Reaction : C-5 boronic acids couple with aryl halides using Pd(dppf)Cl₂ .

Decarboxylation

Under high-temperature acidic conditions (e.g., H₂SO₄, Δ), the carboxylic acid group undergoes decarboxylation to form pyrimidine derivatives.

Key Mechanistic Insights

  • Amidation : Proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., HATU-mediated formation of an acyloxyphosphonium ion) .

  • SₙAr : Electron-withdrawing groups (e.g., -COOH) enhance electrophilicity at C-4/C-6, facilitating nucleophilic attack.

This compound’s versatility in forming esters, amides, and substituted pyrimidines makes it valuable in medicinal chemistry for developing kinase inhibitors or antimicrobial agents. Further studies are required to explore its reactivity in asymmetric catalysis or photochemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid with structurally related pyrimidine-5-carboxylic acid derivatives, focusing on substituents, molecular properties, and reported applications.

Compound Name Substituents Molecular Weight Key Features References
This compound Tetrahydro-2H-pyran-4-ylmethylamino (position 2), carboxylic acid (position 5) Not explicitly stated Balanced hydrophilicity from tetrahydropyran and carboxylic acid groups.
4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid 3-Chloro-4-methoxybenzylamino (position 4), methylthio (position 2) Not explicitly stated Process impurity in avanafil synthesis; halogen and methoxy groups enhance lipophilicity.
(S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxylic acid Hydroxymethylpyrrolidinyl (position 2), 4-methoxybenzylamino (position 4) 358.39 Chiral center (S-configuration); hydroxymethyl group may improve solubility.
2-Methylsulfanylpyrimidine-4-carboxylic acid Methylthio (position 2), carboxylic acid (position 4) Not explicitly stated High structural similarity (0.85) to 2-aminopyrimidine-5-carboxylic acid derivatives.
2,4-Dihydroxypyrimidine-5-carboxylic acid Hydroxyl (positions 2 and 4), carboxylic acid (position 5) Not explicitly stated Uracil analog; potential use in nucleotide synthesis or as a metal chelator.
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester 4-Fluorophenyl (position 2), methyl ester (position 5) 232.21 Ester prodrug form; fluorophenyl group enhances metabolic stability.

Key Structural and Functional Comparisons:

Substituent Diversity: Amino Groups: The tetrahydro-2H-pyran-4-ylmethylamino group in the target compound provides a cyclic ether moiety, which may confer conformational rigidity and improved pharmacokinetic properties compared to linear alkylamines (e.g., methylamino or ethylamino derivatives) . Aromatic vs.

Acid/Base Properties :

  • The carboxylic acid group at position 5 in the target compound and its analogs (e.g., 2,4-dihydroxypyrimidine-5-carboxylic acid) allows for pH-dependent solubility and salt formation, critical for formulation development. In contrast, ester derivatives (e.g., methyl esters) serve as prodrugs to enhance oral bioavailability .

Biological Relevance: Avanafil-Related Impurities: Compounds like Imp-C-M4 (4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid) highlight the importance of regioselective synthesis to avoid undesired byproducts in PDE5 inhibitor production . Chiral Derivatives: The (S)-configured hydroxymethylpyrrolidinyl substituent in the compound from demonstrates the role of stereochemistry in optimizing target affinity and metabolic stability .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid?

  • Methodology : The compound can be synthesized via hydrolysis of ester precursors (e.g., ethyl pyrimidine-5-carboxylate derivatives) under basic conditions (e.g., NaOH in ethanol/water), followed by acidification to isolate the carboxylic acid . Coupling reactions, such as amidation or Suzuki-Miyaura cross-coupling (using boronic acids and palladium catalysts), are critical for introducing the tetrahydro-2H-pyran-4-ylmethylamine moiety .
  • Analytical Validation : Confirm intermediate purity using LCMS (e.g., m/z 338 [M+H]+ for related analogs) and HPLC retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) .

Q. How is the purity and structural identity of this compound validated in academic research?

  • Methodology :

  • LCMS/HPLC : Monitor reaction progress and final purity .
  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm substituent integration and stereochemistry.
  • X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis provides unambiguous structural confirmation .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized to introduce aryl/heteroaryl groups at the pyrimidine C4 position?

  • Methodology :

  • Use palladium catalysts (e.g., Pd(PPh3_3)4_4) with boronic acid derivatives (e.g., 6-(trifluoromethyl)pyridin-3-ylboronic acid) in a mixture of dioxane/water under inert atmosphere .
  • Monitor reaction efficiency via TLC or LCMS. Adjust temperature (e.g., 80–100°C) and ligand choice (e.g., biphenyl-4-amidoxime) to minimize side products .

Q. How can researchers resolve discrepancies in spectroscopic data caused by tautomerism or dynamic equilibria in pyrimidine derivatives?

  • Methodology :

  • Perform variable-temperature NMR to observe tautomeric shifts .
  • Compare experimental data with DFT-calculated 1H^1H NMR chemical shifts for possible tautomers.
  • Use X-ray crystallography to lock the compound in a single conformation .

Q. What strategies are employed to evaluate the biological activity of this compound, such as kinase inhibition or cytotoxicity?

  • Methodology :

  • In vitro assays : Use HCT116 or Ehrlich ascites carcinoma (EAC) cell lines to assess growth inhibition (IC50_{50}) .
  • Enzyme assays : Test inhibition of target kinases (e.g., EGFR) using fluorescence polarization or radiometric assays.
  • Structure-Activity Relationship (SAR) : Modify the tetrahydro-2H-pyran or pyrimidine substituents to correlate structural features with activity .

Q. How are metal complexes of pyrimidine-5-carboxylic acid derivatives synthesized and characterized for catalytic or therapeutic applications?

  • Methodology :

  • React the carboxylic acid with metal salts (e.g., Mn2+^{2+}, Cu2+^{2+}) in aqueous/ethanol solutions under controlled pH .
  • Characterize complexes via FTIR (to confirm carboxylate coordination), UV-Vis spectroscopy, and cyclic voltammetry (for redox properties) .
  • Antioxidant activity can be evaluated using DPPH radical scavenging assays .

Data Contradiction Analysis

Q. How should researchers address conflicting LCMS and NMR data during impurity profiling?

  • Methodology :

  • Cross-validate using orthogonal techniques (e.g., HRMS for exact mass, 19F^{19}F NMR for fluorinated analogs) .
  • Synthesize and characterize suspected impurities (e.g., unhydrolyzed esters or byproducts) as reference standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid

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